molecular formula C8H14O2 B1650990 2-(3-Ethylcyclobutyl)acetic acid CAS No. 121609-45-8

2-(3-Ethylcyclobutyl)acetic acid

Cat. No. B1650990
M. Wt: 142.20
InChI Key: SAWFSRMTDRNBDR-UHFFFAOYSA-N
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Description

2-(3-Ethylcyclobutyl)acetic acid, also known as ECBA, is a cyclic carboxylic acid that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been found to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism Of Action

2-(3-Ethylcyclobutyl)acetic acid works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX-2, 2-(3-Ethylcyclobutyl)acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

2-(3-Ethylcyclobutyl)acetic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, and to have a positive effect on the immune system. It has also been found to have a protective effect on the gastrointestinal tract, by reducing the production of gastric acid and increasing the production of mucus.

Advantages And Limitations For Lab Experiments

2-(3-Ethylcyclobutyl)acetic acid has a number of advantages for lab experiments. It is easy to synthesize, and is relatively stable. It is also relatively non-toxic, and has a low risk of side effects. However, 2-(3-Ethylcyclobutyl)acetic acid has a number of limitations. It is not very soluble in water, which can make it difficult to administer. It also has a relatively short half-life, which can make it difficult to study over long periods of time.

Future Directions

There are a number of future directions for research on 2-(3-Ethylcyclobutyl)acetic acid. One area of research is the development of more effective formulations of 2-(3-Ethylcyclobutyl)acetic acid, which can increase its solubility and improve its pharmacokinetic properties. Another area of research is the identification of new targets for 2-(3-Ethylcyclobutyl)acetic acid, which can expand its therapeutic potential. Finally, there is a need for more studies on the long-term effects of 2-(3-Ethylcyclobutyl)acetic acid, particularly with regard to its effects on the immune system and the gastrointestinal tract.
In conclusion, 2-(3-Ethylcyclobutyl)acetic acid is a promising anti-inflammatory and analgesic drug that has been extensively studied for its pharmacological properties. It has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-(3-Ethylcyclobutyl)acetic acid, which can expand its therapeutic potential and improve its pharmacokinetic properties.

Scientific Research Applications

2-(3-Ethylcyclobutyl)acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are responsible for inflammation, pain, and fever. 2-(3-Ethylcyclobutyl)acetic acid has also been found to have a positive effect on the immune system, by modulating the production of cytokines and chemokines.

properties

IUPAC Name

2-(3-ethylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-6-3-7(4-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWFSRMTDRNBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307178
Record name 3-Ethylcyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylcyclobutyl)acetic acid

CAS RN

121609-45-8
Record name 3-Ethylcyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121609-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylcyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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